Melagatran

thrombin inhibition Ki value direct thrombin inhibitor

Select Melagatran for its unparalleled precision in thrombin research: a reversible, direct inhibitor with Ki 2 nM—2.25× higher affinity than dabigatran, >1,600× than argatroban. Translationally validated in vivo IC₅₀ 0.12 µmol/L in rat thrombosis models; precisely defined DTI spectrum position (APTT doubling at 0.5 µmol/L). Unique inhibition of prothrombinase-bound FXa (Ki 1.4 µmol/L) enables dissection of thrombin vs. FXa contributions to PT prolongation. Quantifiable effects on clot lysis time via thrombomodulin/TAFI pathways provide a mechanistic probe unavailable with anti-Xa agents. Batch-certified ≥98% purity ensures reproducible dose-response studies with minimal solvent interference.

Molecular Formula C22H31N5O4
Molecular Weight 429.5 g/mol
CAS No. 159776-70-2
Cat. No. B023205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelagatran
CAS159776-70-2
SynonymsN-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine;  H-319/68; 
Molecular FormulaC22H31N5O4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
InChIInChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1
InChIKeyDKWNMCUOEDMMIN-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melagatran (CAS 159776-70-2) Procurement Guide: Direct Thrombin Inhibitor for Anticoagulant Research and Drug Discovery


Melagatran (CAS 159776-70-2) is a synthetic, low-molecular-weight (429 Da) dipeptide direct thrombin inhibitor that binds reversibly and competitively to the active site of thrombin, blocking fibrinogen conversion and platelet aggregation [1]. It is the active metabolite of the oral prodrug ximelagatran (Exanta™) and exhibits high selectivity for thrombin over other serine proteases, with a Ki of 2 nM in chromogenic substrate assays . Melagatran is not metabolized, is primarily (≈80%) renally eliminated via glomerular filtration, and does not interact with cytochrome P450 enzymes, minimizing drug-drug interaction potential [2].

Why Melagatran Cannot Be Substituted by Other Direct Thrombin Inhibitors in Research Protocols


Direct thrombin inhibitors exhibit profound pharmacological heterogeneity despite sharing a common molecular target. The clinically effective molar concentrations required to double the activated partial thromboplastin time (APTT) vary over 16-fold among four DTIs—argatroban (1 μmol/L), melagatran (0.5 μmol/L), bivalirudin (0.25 μmol/L), and lepirudin (0.06 μmol/L)—resulting in paradoxical rank-order differences in prothrombin time (PT) prolongation that are driven by plasma concentration requirements rather than intrinsic potency [1]. Furthermore, Ki values do not reliably predict in vivo antithrombotic efficacy: despite a 50,000-fold difference in Ki between hirudin and melagatran, comparable plasma concentrations (0.14 vs 0.12 μmol/L) are required to achieve 50% antithrombotic effect in arterial thrombosis models [2]. These findings demonstrate that compound-specific pharmacokinetic, selectivity, and enzyme inhibition kinetic profiles necessitate careful, evidence-based selection rather than generic in-class substitution.

Melagatran Quantitative Comparative Evidence: Head-to-Head Performance Against Key Comparators


Melagatran Exhibits 2.25-Fold Higher Thrombin Affinity Than Dabigatran and >1,600-Fold Higher Than Argatroban

Melagatran demonstrates a Ki of 2 nM for human thrombin in chromogenic substrate assays, which is 2.25-fold more potent (lower Ki) than dabigatran (Ki = 4.5 nM) [1] and approximately 1,600-fold more potent than argatroban, which has the lowest thrombin affinity among clinically used DTIs [2]. This quantitative difference in intrinsic potency establishes melagatran as one of the most potent small-molecule direct thrombin inhibitors available for research applications.

thrombin inhibition Ki value direct thrombin inhibitor enzymatic assay

Melagatran Demonstrates >300-Fold Selectivity for Thrombin Over Fibrinolytic Enzymes vs H 317/86 Insufficient Selectivity

In comparative selectivity profiling, melagatran exhibits a Ki for thrombin of 2 nM, which is 300-fold lower than its Ki values for two-chain tissue plasminogen activator (t-PA) and plasmin (fibrinolytic enzymes) . This selectivity ratio was deemed sufficient for clinical development, whereas the comparator compound H 317/86 was considered to have insufficient selectivity against the fibrinolytic system and was discontinued [1]. Additionally, melagatran shows Ki values >100 nM for chymotrypsin and elastase, though it does inhibit trypsin with a Ki of 3.6 nM [2].

selectivity profiling fibrinolytic system plasmin t-PA

Melagatran Achieves Equivalent In Vivo Antithrombotic Efficacy to Hirudin Despite 50,000-Fold Lower In Vitro Potency

In a rat arterial thrombosis model induced by FeCl₃ application to the carotid artery, melagatran and hirudin achieved comparable 50% antithrombotic effect (IC₅₀) at nearly identical plasma concentrations—0.12 μmol/L for melagatran and 0.14 μmol/L for hirudin—despite a 50,000-fold difference in their in vitro Ki values [1]. This paradoxical finding is explained by the high local thrombin concentration in the thrombus and improved inhibition kinetics of the low-molecular-weight compound. In contrast, the in vitro-to-in vivo potency ratio for melagatran versus inogatran remained consistent, highlighting compound-specific translation differences [2].

arterial thrombosis in vivo efficacy pharmacodynamics rat model

Melagatran Doubles APTT at 0.5 μmol/L—2-Fold Lower Concentration Than Argatroban and Intermediate Among Four DTIs

In a comparative study of four direct thrombin inhibitors using human plasma clotting assays, the concentrations required to double the activated partial thromboplastin time (APTT) were: lepirudin 0.06 μmol/L, bivalirudin 0.25 μmol/L, melagatran 0.5 μmol/L, and argatroban 1 μmol/L [1]. At these APTT-doubling concentrations, the rank order for prothrombin time (PT) prolongation was paradoxically reversed: argatroban caused the greatest PT prolongation, followed by melagatran, bivalirudin, and lepirudin. Melagatran was also found to be the only DTI among the four tested that inhibited prothrombinase-bound factor Xa (Ki for human FXa = 1.4 μmol/L) [2].

coagulation monitoring APTT prothrombin time molar potency

Melagatran Prolongs Clot Lysis Time Whereas Edoxaban Shortens It in Thrombomodulin-Containing Plasma

In a direct head-to-head comparison using human plasma containing tissue-type plasminogen activator (t-PA) and thrombomodulin, melagatran significantly prolonged clot lysis time while the factor Xa inhibitor edoxaban shortened it [1]. Melagatran's prolongation of clot lysis was mediated by paradoxical enhancement of thrombin generation, subsequent activation of thrombin-activatable fibrinolysis inhibitor (TAFI), and suppression of plasmin generation. The prolongation was reversed by activated protein C and a TAFIa inhibitor. In the absence of thrombomodulin, melagatran did not inhibit fibrinolysis [2].

fibrinolysis clot lysis TAFI thrombin generation

Melagatran Exhibits No Increase in Bleeding at 10-Fold Supra-Therapeutic Doses vs Warfarin and Heparin

In a rat tail transection bleeding model, melagatran demonstrated a significantly wider separation between antithrombotic effect and bleeding time compared to warfarin. The slope of the dose-response curve for melagatran was 1.2, compared to 3.6 for warfarin and 1.8 for heparin, indicating a much shallower relationship between dose escalation and effect [1]. At doses required to achieve 80% antithrombotic effect, heparin significantly prolonged bleeding time and blood loss, warfarin increased total bleeding time, whereas melagatran showed no increase in bleeding [2]. In clinical meta-analysis of 22,639 patients, ximelagatran/melagatran was associated with a significantly lower risk of major bleeding in deep vein thrombosis treatment (OR 0.51, 95% CI: 0.27-0.98) and atrial fibrillation-related stroke prevention (OR 0.71, 95% CI: 0.55-0.92) compared to conventional anticoagulant therapy [3].

bleeding risk therapeutic window safety pharmacology dose-response

High-Value Research and Industrial Application Scenarios for Melagatran (CAS 159776-70-2)


In Vitro Thrombin Inhibition Assays Requiring High-Potency, Reversible Inhibition

Researchers conducting chromogenic substrate assays or thrombin generation tests requiring a high-potency (Ki = 2 nM), reversible direct thrombin inhibitor should select melagatran. Its 2.25-fold higher affinity compared to dabigatran (Ki = 4.5 nM) [1] and >1,600-fold higher than argatroban enables precise dose-response studies at lower molar concentrations, minimizing solvent effects and potential off-target interactions. The reversible binding kinetics allow for washout experiments that irreversible inhibitors do not support .

Rodent Arterial Thrombosis Models Requiring Clinically Relevant Antithrombotic Dosing

For in vivo studies employing rat FeCl₃-induced carotid artery thrombosis models, melagatran provides a clinically relevant IC₅₀ of 0.12 μmol/L, which is comparable to hirudin (0.14 μmol/L) despite a 50,000-fold difference in Ki values [2]. This translationally validated in vivo efficacy at achievable plasma concentrations makes melagatran particularly suitable for preclinical efficacy studies where predicting human dose requirements is a priority. The shallow dose-response curve (slope = 1.2) further facilitates dose-ranging studies with reduced risk of bleeding complications [3].

Comparative Coagulation Studies Requiring Defined APTT and PT Reference Standards

Laboratories conducting coagulation monitoring method development or comparative anticoagulant studies benefit from melagatran's precisely defined position in the DTI spectrum. Its APTT-doubling concentration of 0.5 μmol/L serves as a calibrated intermediate reference point between bivalirudin (0.25 μmol/L) and argatroban (1 μmol/L) [4]. Additionally, melagatran is the only DTI among those tested that inhibits prothrombinase-bound factor Xa (Ki = 1.4 μmol/L), providing a unique tool for dissecting the relative contributions of thrombin versus FXa inhibition to PT prolongation [5].

Fibrinolysis Pathway Studies Investigating Thrombomodulin-Dependent TAFI Activation

Investigators studying the interplay between coagulation and fibrinolysis, particularly thrombomodulin-dependent pathways and TAFI-mediated regulation of clot stability, should consider melagatran for its demonstrated, quantifiable effect on clot lysis time. In the presence of thrombomodulin, melagatran significantly prolongs clot lysis time through paradoxical enhancement of thrombin generation and subsequent TAFI activation, whereas factor Xa inhibitors like edoxaban produce the opposite effect [6]. This directional specificity provides a mechanistic probe for dissecting the differential effects of anti-IIa versus anti-Xa strategies on endogenous fibrinolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melagatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.